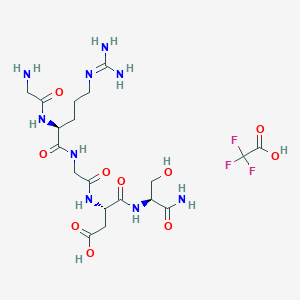

H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate

Description

Contextualization within the Landscape of Bioactive Peptides

Bioactive peptides are short chains of amino acids that elicit specific physiological responses in the body. These molecules are of significant interest in biomedical science due to their high specificity, potency, and often lower toxicity compared to small molecule drugs. They are involved in a myriad of biological processes, including cell-to-cell communication, hormonal regulation, and immune responses. H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate fits within this class as a synthetic peptide designed to mimic or interfere with natural biological interactions, particularly those governing cell adhesion.

Historical Perspective on the Discovery and Significance of Arginine-Glycine-Aspartic Acid (RGD) Sequences in Cell Biology

The discovery of the Arginine-Glycine-Aspartic acid (RGD) sequence in the early 1980s by Ruoslahti and Pierschbacher was a landmark event in cell biology. They identified RGD as the minimal amino acid sequence within the extracellular matrix (ECM) protein fibronectin that is essential for cell attachment. This interaction is primarily mediated by a family of cell surface receptors known as integrins.

Integrins are heterodimeric transmembrane proteins that link the extracellular matrix to the intracellular cytoskeleton, playing a pivotal role in cell adhesion, migration, proliferation, and differentiation. The recognition of the RGD motif by various integrins, such as αvβ3 and α5β1, triggers intracellular signaling cascades that influence cell behavior. The tetrapeptide Arg-Gly-Asp-Ser (RGDS) was subsequently identified as another critical cell attachment site in fibronectin. Soluble peptides containing the RGD/RGDS sequence were found to competitively inhibit the binding of cells to fibronectin-coated surfaces, demonstrating their potential to modulate cell-matrix interactions. This foundational work paved the way for the development of a vast array of synthetic RGD-based peptides, including H-Gly-Arg-Gly-Asp-Ser-NH2, for various biomedical applications.

Overview of Key Academic Research Domains Involving the Compound

The unique structural features of this compound position it as a valuable tool in several key areas of academic research. Its ability to interact with integrins makes it a prime candidate for studies in:

Tissue Engineering: The peptide can be immobilized onto biomaterial scaffolds to promote cell adhesion, proliferation, and differentiation, which is crucial for the development of engineered tissues. For instance, the related Gly-Arg-Gly-Asp-Ser (GRGDS) peptide has been shown to enhance the adhesion and spreading of osteoblast-like cells on titanium nanotube surfaces.

Cancer Research: Many tumor cells overexpress certain integrins, which are involved in tumor growth, angiogenesis, and metastasis. Peptides like H-Gly-Arg-Gly-Asp-Ser-NH2 can be used to target these cancer cells for diagnostic imaging or for the delivery of therapeutic agents. The GRGDS peptide has been shown to inhibit the adhesion of human ovarian carcinoma cells to fibronectin.

Drug Delivery and Targeting: The peptide can be conjugated to nanoparticles, liposomes, or other drug carriers to facilitate their targeted delivery to specific cells or tissues that overexpress RGD-binding integrins. Commercial suppliers classify H-Gly-Arg-Gly-Asp-Ser-NH2 as a peptide for drug delivery and a targeting peptide that can be coupled to carriers. medchemexpress.com

Detailed Research Findings

The following tables summarize key research findings related to peptides containing the Gly-Arg-Gly-Asp-Ser sequence. It is important to note that while these studies provide strong indications for the potential applications of this compound, the specific modifications of the target compound may lead to variations in activity.

| Peptide Studied | Research Focus | Key Findings | Reference |

|---|---|---|---|

| Gly-Arg-Gly-Asp-Ser (GRGDS) | Enhancement of osteoblast-like cell functions | GRGDS-immobilized TiO2 nanotubes significantly increased cell adhesion, spreading, and proliferation of MG-63 cells. | researchgate.net |

| Gly-Arg-Gly-Asp-Ser (GRGDS) | Cell migration on a collagen-like polypeptide scaffold | Conjugation of GRGDS to the scaffold enhanced cell adhesion and migration. Free GRGDS completely inhibited cell migration, indicating a definitive role in this process. | nih.gov |

| Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) | Inhibition of fibrinogen binding to platelets | The hexapeptide inhibited fibrinogen binding to ADP and thrombin-stimulated platelets in a concentration-dependent manner (10-200 µM range). | researchgate.net |

| Peptide Studied | Research Focus | Key Findings | Reference |

|---|---|---|---|

| GRGDS, amide | Inhibition of cancer cell adhesion | This peptide was found to inhibit the adhesion of human ovarian carcinoma OVCAR-3 cells to fibronectin. | nih.gov |

| Ac-Arg-Gly-Asp-Ser-NH2 (acetylated version) | Inhibition of platelet aggregation | Effectively inhibited acute platelet-dependent thrombus formation in dogs when administered via intracoronary infusion (100-400 mM). Also showed concentration-dependent inhibition of collagen-induced platelet aggregation in vitro. | medchemexpress.com |

| Gly-Arg-Gly-Asp-Ser (GRGDS) | Recognition of osteopontin (B1167477) | The GRGDS sequence is a conserved motif in osteopontin and is involved in integrin-mediated cell binding. | nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N9O8.C2HF3O2/c18-5-11(28)24-8(2-1-3-22-17(20)21)15(33)23-6-12(29)25-9(4-13(30)31)16(34)26-10(7-27)14(19)32;3-2(4,5)1(6)7/h8-10,27H,1-7,18H2,(H2,19,32)(H,23,33)(H,24,28)(H,25,29)(H,26,34)(H,30,31)(H4,20,21,22);(H,6,7)/t8-,9-,10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYYWZCVLFVHNW-PUBMXKGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32F3N9O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms Governing H Gly Arg Gly Asp Ser Nh2 Trifluoroacetate Activity

Elucidation of Integrin Receptor Interactions

The interaction between H-Gly-Arg-Gly-Asp-Ser-NH2 and integrins is a highly specific and dynamic process that serves as the foundation for its biological effects. This interaction is characterized by its specificity for certain integrin subtypes, its ability to competitively inhibit the binding of natural ligands, and the conformational changes that occur in both the peptide and the receptor upon binding.

Specificity and Affinity for Integrin Subtypes (e.g., αvβ3, αvβ5, α5β1)

The RGD sequence within H-Gly-Arg-Gly-Asp-Ser-NH2 allows it to bind to several integrin subtypes, but its affinity varies significantly among them. Integrins are heterodimeric proteins composed of α and β subunits, and the specific combination of these subunits determines the ligand-binding properties of the receptor. The RGD motif is recognized by at least eight different integrin subtypes, including αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, α5β1, α8β1, and αIIbβ3. medchemexpress.comacs.org

The amino acid sequence flanking the RGD core can influence the specificity and affinity for different integrin subtypes. For instance, the presence of a serine (Ser) residue in the H-Gly-Arg-Gly-Asp-Ser-NH2 sequence can affect its binding profile. Research has shown that even subtle changes in the amino acids surrounding the RGD motif can alter the binding preference for different integrins. researchgate.net For example, substitution of the serine residue can modulate the peptide's preference for the fibronectin receptor (α5β1) versus the vitronectin receptor (αvβ3). researchgate.net

The affinity of RGD peptides for integrins is a critical determinant of their biological potency. Studies have demonstrated that multimerization of linear RGD-containing peptides can substantially enhance binding affinity for αvβ3-positive cells. nih.gov The structural conformation of the peptide also plays a crucial role; cyclic RGD peptides often exhibit higher affinity and selectivity compared to their linear counterparts due to their constrained conformation. wikipedia.org For instance, the cyclic peptide c(RGDfV) is known for its high affinity and specificity for αvβ3 integrin. nih.gov

| Integrin Subtype | Endogenous Ligands | Relative Affinity of RGD Peptides |

|---|---|---|

| αvβ3 | Vitronectin, Fibronectin, Osteopontin (B1167477) | High |

| αvβ5 | Vitronectin | Moderate to High |

| α5β1 | Fibronectin | Moderate |

| αIIbβ3 | Fibrinogen, von Willebrand Factor | High |

Competitive Inhibition of Endogenous Ligand Binding

H-Gly-Arg-Gly-Asp-Ser-NH2 and other RGD-containing peptides function as competitive antagonists of integrin receptors. graphpad.com They mimic the RGD sequence found in endogenous ECM proteins like fibronectin, vitronectin, and fibrinogen. wikipedia.org By binding to the same recognition site on the integrin, the peptide prevents these natural ligands from attaching to the cell surface.

This competitive inhibition has been demonstrated in various cellular systems. For example, the RGDS tetrapeptide has been shown to inhibit the attachment of osteoblasts to fibronectin-coated surfaces in a dose-dependent manner. nih.gov Similarly, these peptides can inhibit the binding of fibrinogen to platelets, a critical step in blood clot formation. nih.gov The inhibitory potency of RGD peptides is directly related to their concentration and their affinity for the specific integrin subtype involved in the adhesion process. For instance, the IC50 value, which represents the concentration of the peptide required to inhibit 50% of cell attachment, is a common measure of its inhibitory potency. acs.org

Conformational Dynamics of Peptide-Integrin Recognition

The binding of H-Gly-Arg-Gly-Asp-Ser-NH2 to an integrin is not a simple lock-and-key mechanism but rather a dynamic process involving conformational changes in both the peptide and the receptor. nih.gov Integrins can exist in different conformational states, primarily a bent, low-affinity state and an extended, high-affinity state. researchgate.netnih.gov The transition between these states is crucial for regulating cell adhesion and signaling. royalsocietypublishing.org

The binding of an RGD ligand, such as H-Gly-Arg-Gly-Asp-Ser-NH2, can induce and stabilize the high-affinity, extended conformation of the integrin. royalsocietypublishing.org This conformational change is essential for the subsequent intracellular signaling events. Molecular dynamics simulations have shown that the RGD sequence itself is flexible in solution and can adopt different conformations. nih.gov The specific conformation that the peptide adopts upon binding is influenced by the amino acid sequence of the peptide and the structure of the integrin's binding pocket. This interplay of conformational flexibility and induced fit is a key aspect of the specificity and affinity of the peptide-integrin interaction.

Modulation of Cellular Adhesion and Spreading Processes

By interfering with integrin-ligand interactions, H-Gly-Arg-Gly-Asp-Ser-NH2 directly influences fundamental cellular processes such as adhesion to the extracellular matrix and the aggregation of platelets.

Inhibition of Cell-Extracellular Matrix Adhesion

Cell adhesion to the ECM is a fundamental process for cell survival, migration, and differentiation, and it is largely mediated by integrins recognizing RGD sequences in ECM proteins. wikipedia.org H-Gly-Arg-Gly-Asp-Ser-NH2 can effectively inhibit this process by competing with ECM proteins for integrin binding sites. ashpublications.org

Studies have shown that the addition of GRGDS peptides to cell cultures can prevent the attachment and spreading of various cell types on surfaces coated with fibronectin or other RGD-containing proteins. acs.orgresearchgate.net For example, the GRGDS peptide has been shown to inhibit the adhesion of human foreskin fibroblasts to fibronectin-coated surfaces. acs.org The degree of inhibition is dependent on the concentration of the peptide. nih.gov The synthetic peptide GRGDS has also been observed to induce the dissociation of cytoskeletal proteins like alpha-actinin (B1170191) and vinculin from focal adhesion sites, leading to cell rounding and detachment. nih.gov

| Cell Type | ECM Protein | Inhibitory Peptide | Observed Effect | Reference |

|---|---|---|---|---|

| Human Foreskin Fibroblasts | Fibronectin | GRGDS | Inhibition of cell attachment with an IC50 of 1.33 mM | acs.org |

| Osteoblasts | Fibronectin | RGDS | Partial inhibition of cell adhesion (55% to 60%) | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Fibronectin and Vitronectin | RGDS | Dose-dependent inhibition of adhesion | ashpublications.org |

| Neural Crest Cells | Fibronectin | RGDS | Provokes cell clustering and retraction | researchgate.net |

Impact on Platelet Aggregation Mechanisms

Platelet aggregation is a critical process in hemostasis and thrombosis, and it is mediated by the integrin αIIbβ3 (also known as GPIIb/IIIa) on the platelet surface. This integrin binds to fibrinogen, which acts as a bridge between platelets, leading to the formation of a platelet plug. The binding of fibrinogen to αIIbβ3 is dependent on the RGD sequence within the fibrinogen molecule. nih.govtandfonline.com

H-Gly-Arg-Gly-Asp-Ser-NH2 and other RGD-containing peptides can act as potent inhibitors of platelet aggregation by blocking the binding of fibrinogen to the αIIbβ3 integrin. nih.govnih.govtandfonline.com This inhibitory effect has been well-documented and forms the basis for the development of antiplatelet therapies. acs.org Linear RGD peptides, while effective, are generally less potent than cyclic RGD peptides or disintegrins, which are naturally occurring RGD-containing proteins found in snake venom. tandfonline.com The higher potency of these molecules is attributed to their constrained three-dimensional structure, which presents the RGD sequence in an optimal conformation for binding to the αIIbβ3 integrin. tandfonline.com

Influence on Fibroblast Adhesion and Proliferation

The GRGDS sequence is highly effective at promoting the attachment of numerous cell types, including fibroblasts, to a wide variety of materials. nih.gov When GRGDS peptides are immobilized on otherwise non-adhesive surfaces, they facilitate fibroblast adhesion, spreading, and the formation of critical cytoskeletal structures. acs.orgnorthwestern.edu Research has shown that the density and spacing of these immobilized peptides are crucial factors. For instance, a minimal peptide-to-peptide spacing of 440 nm was found to be sufficient for integrin αvβ3-mediated fibroblast spreading, while a denser spacing of 140 nm was required for the formation of focal contacts and stress fibers. elsevierpure.com

The peptide's influence extends beyond simple adhesion to affect proliferation. Surface modifications that incorporate the GRGDS peptide have been shown to enhance the viability and proliferation of fibroblast cell lines like NIH/3T3. acs.org However, the effect can be concentration-dependent. While low concentrations of soluble GRGDS can enhance cell adhesion, higher concentrations can be inhibitory, leading to diminished cell adhesion and spreading. nih.gov This dual role highlights the peptide's ability to modulate fibroblast behavior, a key aspect in applications like tissue engineering and the design of biocompatible materials. nih.gov

Table 1: Influence of RGD Peptide Density on Fibroblast Adhesion Structures This table summarizes findings on how the spacing of immobilized GRGDS peptides affects specific cellular structures in fibroblasts.

| RGD Peptide Spacing | Cellular Response | Integrin Involved |

|---|---|---|

| 440 nm | Sufficient for cell spreading | αvβ3 |

| 140 nm | Required for focal contact and stress fiber formation | αvβ3 |

Downstream Intracellular Signaling Cascades Triggered or Modulated by Peptide Interaction

Interaction of the GRGDS peptide with integrins initiates a complex network of downstream signaling pathways that regulate fundamental cellular processes. This signaling is not merely a consequence of cell adhesion but involves direct modulation of intracellular cascades controlling cell survival, death, growth, and differentiation.

Direct Binding to Pro-Caspase-8, Pro-Caspase-9, and Pro-Caspase-3 Pathways

Beyond its well-established role in mediating cell adhesion through integrins, the GRGDS peptide has been shown to have anchorage-independent effects by directly influencing apoptosis pathways. ashpublications.org Several studies indicate that RGD-containing peptides can be internalized by cells and directly interact with pro-caspases, the inactive precursors of caspase enzymes that execute apoptosis (programmed cell death). ashpublications.orgnih.govnih.gov

Specifically, the RGDS peptide has been demonstrated to directly bind to and activate initiator caspases 8 and 9, as well as the executioner caspase-3. ashpublications.orgnih.gov This interaction can trigger the apoptotic cascade independently of its effects on cell adhesion. For example, in human umbilical vein endothelial cells (HUVECs), RGDS treatment led to an early activation of caspases 8 and 9 (within 4 hours) followed by a later activation of caspase 3 (at 24 hours), ultimately inducing apoptosis. ashpublications.org This direct activation mechanism suggests that RGD peptides can trigger conformational changes in pro-caspase-3, promoting its autoprocessing and activation. nih.govnih.gov However, in some anchorage-dependent cells, the same peptide can have an anti-apoptotic effect by mimicking ECM survival signals, preventing a form of detachment-induced apoptosis known as anoikis. diabetesjournals.orgnih.gov For instance, treating islets of Langerhans with RGD peptides decreased caspase-3 activity and suppressed apoptosis. diabetesjournals.org

Regulation of Cell Proliferation and Differentiation Pathways

The binding of GRGDS to integrins triggers signaling cascades that are pivotal in regulating cell proliferation and differentiation. frontiersin.org One of the key pathways involved is the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway. wikipedia.orgyoutube.com Upon integrin ligation by the RGD motif, a signaling cascade is initiated that leads to the activation of Extracellular signal-Regulated Kinases (ERK1/2). nih.gov Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, altering the expression of genes that control cell cycle progression and proliferation. wikipedia.org

This peptide-mediated signaling can also influence cell differentiation. The specific cellular response, however, can be highly dependent on the cell type and the context of the peptide presentation, such as its concentration and the mechanical properties of the substrate. nih.govnih.gov For example, controlling the RGD concentration on a biomaterial can influence ECM gene expression levels in fibroblasts, which is critical for directing tissue regeneration. nih.gov Similarly, in chondrocytes, RGD ligands enhanced cartilage-specific gene expression, but only when accompanied by mechanical stimulation, indicating a complex interplay of biochemical and biomechanical cues. nih.gov

Interplay with Growth Factor Signaling in Cellular Responses

Cellular responses are often governed by the integration of signals from multiple receptor types. There is significant crosstalk between integrins and growth factor receptors, and the GRGDS peptide can modulate this interplay. nih.govnih.gov Integrin ligation is often required for growth factor-induced biological processes, and the two receptor types can form complexes to regulate downstream signaling. nih.govresearchgate.net

This coordination of signals is crucial for supporting cell proliferation and migration. researchgate.net For example, integrin-mediated adhesion can promote the activation of growth factor receptors like the epidermal growth factor receptor (EGFR) even in the absence of the growth factor itself. biologists.com This "crosstalk" can lead to the activation of shared downstream pathways, such as the MAPK/ERK pathway, amplifying the cellular response. nih.govbiologists.com Therefore, the presence of GRGDS peptides can impact the potency and effects of growth factors present in the cellular microenvironment, a critical consideration for designing biomaterials intended to elicit specific cellular behaviors. nih.govnih.gov

Role in Extracellular Matrix (ECM) Mimicry and Dynamic Cellular Responses to ECM Cues

The fundamental mechanism of action for the H-Gly-Arg-Gly-Asp-Ser-NH2 peptide is its ability to act as a mimic of the native ECM. nih.govresearchgate.netfrontiersin.org The RGD sequence is a primary cell adhesion motif found in many key ECM proteins, including fibronectin, vitronectin, and laminin. wikipedia.orgfrontiersin.org By incorporating this peptide into synthetic biomaterials, such as hydrogels or onto polymer surfaces, it is possible to create artificial environments that present recognizable adhesion cues to cells. researchgate.netacs.orgproquest.com

This ECM mimicry allows for the control of cell-material interactions. korea.ac.kr Cells respond dynamically to these cues, and the presentation of the RGD motif can significantly influence their behavior. figshare.comresearchgate.net For example, functionalizing a surface with GRGDS peptides enhances cell attachment, spreading, and migration compared to unmodified surfaces. rsc.orgproquest.com The dynamic nature of the substrate can further enhance these effects; RGD peptides presented on a highly dynamic molecular surface were shown to increase the frequency of contact with integrin molecules, inducing a rapid cellular response. korea.ac.krfigshare.com This ability to engineer substrates with controlled biochemical cues allows researchers to study how cells sense their environment and to design materials that can guide tissue regeneration and healing. nih.govnih.govresearchgate.net

Table 2: Effects of RGDS Peptide on Apoptotic Caspases This table details the observed effects of the RGDS peptide on key caspases in the apoptotic pathway based on in vitro studies.

| Caspase | Role | Observed Effect of RGDS Peptide | Timeframe of Activation (in HUVECs) |

|---|---|---|---|

| Pro-Caspase-8 | Initiator Caspase | Direct binding and activation | Early (4 hours) |

| Pro-Caspase-9 | Initiator Caspase | Direct binding and activation | Early (4 hours) |

| Pro-Caspase-3 | Executioner Caspase | Direct binding and activation | Later (24 hours) |

Applications in Preclinical Research and Advanced Biological Engineering

Strategic Functionalization of Biomaterials for Regenerative Medicine and Tissue Engineering

The surface modification of biomaterials with H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate is a widely adopted strategy to engineer bioactive scaffolds that can actively guide cellular behavior. This peptide sequence is a well-known ligand for integrins, a family of transmembrane receptors that mediate cell-matrix adhesion. By immobilizing this peptide onto otherwise bio-inert materials, researchers can create environments that promote cell attachment, proliferation, and differentiation, which are essential processes for tissue repair and regeneration.

Scaffold Design for Enhancing Cell Adhesion and Growth

The design of scaffolds that actively promote cell adhesion and subsequent growth is fundamental to successful tissue engineering. The incorporation of H-Gly-Arg-Gly-Asp-Ser-NH2 into these scaffolds provides specific signaling cues that mimic the natural cellular environment, thereby enhancing the integration of the engineered construct with the host tissue.

Chitosan (B1678972), a natural polysaccharide, is a promising material for bone tissue engineering due to its biocompatibility and biodegradability. rsc.org However, its inherent bioactivity can be significantly enhanced. Researchers have successfully modified chitosan-based scaffolds with the GRGDS peptide to improve their performance in bone regeneration. nih.govnih.gov

In one study, a chitosan/hydroxyapatite (CS/HA) composite scaffold was modified with the arginine-glycine-aspartic acid (RGD) peptide. nih.govnih.gov This modification led to a significant increase in the adhesion rate of bone marrow stromal cells (BMSCs), reaching 80.7% after just 4 hours of culture. nih.govnih.gov The study also demonstrated enhanced cell viability, improved cell morphology, and higher alkaline phosphatase (ALP) activity, an early marker of osteogenic differentiation. nih.govnih.gov In vivo studies further confirmed the superior osseointegrative properties of the RGD-modified scaffolds. nih.govnih.gov Another investigation focused on covalently grafting chitosan with the GRGDS peptide onto titanium alloy surfaces. researchgate.netnih.gov This functionalization not only promoted a significant increase in osteoblast attachment, proliferation, and ALP activity but also demonstrated a reduction in bacterial adhesion, addressing a common complication with surgical implants. researchgate.netnih.gov

Interactive Table: Impact of GRGDS-Modification on Chitosan-Based Scaffolds for Bone Tissue Engineering

| Scaffold Type | Cell Type | Key Findings | Reference |

| RGD-CS/HA | Bone Marrow Stromal Cells (BMSCs) | 80.7% cell adhesion after 4 hours; increased cell viability and ALP activity. | nih.govnih.gov |

| GRGDS-grafted Titanium | Osteoblasts | Significant increase in cell attachment, proliferation, and ALP activity; decreased bacterial adhesion. | researchgate.netnih.gov |

| GRGDS-functionalized Chitosan Films | MG-63 Human Osteoblast-like Cells | Enhanced cell adhesion and biological effect. | researchgate.net |

| RGD-functionalized Chitosan from Southern King Crab | Mouse Embryonic Fibroblasts | Linear RGD peptides improved cell adhesion, while cyclic RGD peptides enhanced cell proliferation. | mdpi.com |

Hydrogels are highly attractive for tissue engineering due to their high water content and tunable physical properties, which can mimic the native extracellular matrix. nih.gov The functionalization of hydrogels with H-Gly-Arg-Gly-Asp-Ser-NH2 is a common strategy to create 3D culture systems that support cell adhesion and growth. nih.govnih.govresearchgate.net

For instance, poly(ethylene glycol) (PEG) hydrogels, which are inherently bio-inert, can be functionalized with integrin-binding peptides like GRGDS to promote specific cellular interactions. researchgate.netnih.gov In one study, the incorporation of an RGD-containing peptide into a PEG-based hydrogel significantly enhanced the adhesion, proliferation, and differentiation of human mesenchymal stem cells (hMSCs). nih.gov Another research effort demonstrated that hydrogels conjugated with specific integrin-binding peptides could support the robust growth of brain microvascular endothelial cells and the formation of interconnected, lumenized vascular-like networks in a 3D culture model. nih.gov This highlights the potential of GRGDS-functionalized hydrogels in promoting angiogenesis, a critical process in the regeneration of various tissues.

Interactive Table: Research Findings on GRGDS-Functionalized Hydrogels

| Hydrogel System | Cell Type | Application/Finding | Reference |

| Peptide-conjugated hydrogels | Brain Microvascular Endothelial Cells | Formation of interconnected vascular-like networks with lumens in 3D culture. | nih.gov |

| Fmoc-RGD hydrogels | Human Dermal Fibroblasts | Creation of a viable 3D encapsulated cell culture system. | nih.gov |

| PEG hydrogel with RGD and GFOGER peptides | Periodontal Ligament Cells | Tunable control over cell function, promoting matrix mineralization and regeneration. | nih.gov |

| RGDSP-functionalized peptide hydrogel | Human Amniotic Mesenchymal Stem Cells | Stimulated growth factor secretion and improved wound healing. | nih.gov |

Electrospinning is a versatile technique used to fabricate nanofibrous scaffolds that mimic the architecture of the natural ECM. nih.govresearchgate.netnih.gov The large surface area-to-volume ratio of these nanofibers makes them ideal substrates for the immobilization of bioactive molecules like H-Gly-Arg-Gly-Asp-Ser-NH2 to direct cell behavior. youtube.com

The incorporation of the GRGDS peptide into nanofibrous scaffolds has been shown to significantly influence cell adhesion, proliferation, and differentiation. nih.govnih.gov For example, peptide amphiphiles containing the RGDS sequence can self-assemble into nanofibrous gels that provide a suitable environment for the survival and growth of various cell lines. nih.gov In a study using Wharton's jelly-derived mesenchymal stem cells (WJ-MSCs), Fmoc-RGD incorporated into Fmoc-FF hydrogel nanofibers led to a significant increase in cell attachment and proliferation in a concentration-dependent manner. nih.gov This demonstrates the ability of GRGDS-functionalized nanofibers to not only provide a physical support for cells but also to present biochemical cues that can regulate their fate.

Interactive Table: Effects of GRGDS-Functionalization on Nanofibrous Scaffolds

| Nanofiber System | Cell Type | Observed Effect | Reference |

| RGDS-containing peptide amphiphile nanofibers | Various cell lines | Supported cell survival and growth. | nih.gov |

| Fmoc-FF + Fmoc-RGD nanofibers | Wharton's Jelly Mesenchymal Stem Cells | Significantly increased cell attachment and proliferation. | nih.gov |

| Electrospun PLGA nanofibers | Bone Marrow Stem Cells | Sustained growth factor release and influenced fibroblastic differentiation. | nih.gov |

Bacterial cellulose (B213188) (BC) is a highly pure and biocompatible natural polymer with a unique nanofibrillar structure, making it a promising candidate for various biomedical applications, including as a scaffold for vascular tissue engineering. nih.govmdpi.comresearchgate.net However, native BC exhibits poor cell adhesion. nih.gov To overcome this limitation, researchers have modified BC with the GRGDS peptide to promote endothelial cell attachment and growth, which is crucial for creating a non-thrombogenic surface in vascular grafts. nih.govdiva-portal.org

In a notable study, BC was modified with a xyloglucan-RGD conjugate. nih.govdiva-portal.org This modification significantly increased the adhesion and metabolic activity of primary human vascular endothelial cells compared to unmodified BC. nih.govdiva-portal.org The presence of the RGD peptide on the BC surface also led to enhanced cell spreading and a more mature endothelial cell phenotype. nih.govdiva-portal.org This approach demonstrates the potential of GRGDS-functionalized BC as a material for the development of small-diameter vascular grafts. nih.gov

Interactive Table: Outcomes of GRGDS-Modification on Bacterial Cellulose Scaffolds

| Modification Method | Cell Type | Key Outcome | Reference |

| Xyloglucan-RGD conjugate | Primary Human Vascular Endothelial Cells | Significantly increased cell adhesion, metabolism, and spreading. | nih.govdiva-portal.org |

| Surface acetylation and polysaccharide adsorption | Retinal Pigment Epithelium Cells | Enhanced cell adhesion and proliferation. | nih.gov |

Elastin-like polypeptides (ELPs) are genetically engineered biopolymers inspired by the repeating sequences found in human elastin. rsc.orgtue.nl They possess unique properties such as thermo-responsiveness and biocompatibility. rsc.org However, ELPs themselves are generally not cell-adhesive. nih.gov To enhance their biological activity for tissue engineering applications, ELPs are often functionalized with cell-binding motifs like GRGDS. nih.govnih.gov

The incorporation of the RGD sequence into ELPs has been shown to transform them into bioactive matrices that can support cell adhesion and proliferation. nih.govnih.gov For example, an RGD-modified ELP was found to significantly increase the adhesion, proliferation, and survival of pancreatic β-cells compared to an unmodified ELP. nih.gov This effect was linked to the activation of key signaling pathways involved in cell growth. nih.gov In another study, co-polymerizing an RGDS-containing peptide with an ELP sequence created a cell-adhesive matrix that promoted endothelial cell attachment and spreading, with effectiveness dependent on the ratio of ELP to RGDS. nih.gov Furthermore, ELPs functionalized with both RGD and YIGSR (another cell-adhesive peptide) demonstrated superior promotion of mesenchymal stem cell attachment and proliferation. mdpi.com

Interactive Table: Research Highlights of GRGDS-Functionalized Elastin-like Polypeptides

| ELP System | Cell Type | Primary Finding | Reference |

| RGD-modified ELP (REP) | Pancreatic β-cells | Increased adhesion, proliferation, and survival via Erk and Akt signaling pathways. | nih.gov |

| ELP co-polymerized with RGDS | Endothelial cells | Promoted cell attachment and spreading, dependent on the ELP:RGDS ratio. | nih.gov |

| ELP with RGD and YIGSR ligands (RY-ELP) | Human Mesenchymal Stem Cells | Enhanced cell attachment, proliferation, migration, and collagen I deposition. | mdpi.com |

| RGD-functionalized ELR on reduced graphene oxide | Not specified | Increased cell binding and spreading. | researchgate.net |

Investigation in Mechanistic Disease Models (Preclinical Focus)

The peptide's ability to interfere with cell-ECM interactions makes it a valuable tool for investigating the mechanisms of diseases where these interactions are dysregulated, such as cancer and fibrosis.

Integrins, particularly those that recognize the RGD sequence like αvβ3, are often overexpressed on the surface of cancer cells and angiogenic blood vessels. aacrjournals.org This makes the RGD motif a handle for both studying and disrupting tumor progression.

Glioblastoma (GBM) is an aggressive brain tumor characterized by its invasive nature, which is heavily dependent on interactions between tumor cells and the surrounding ECM. nih.govnih.gov Fibronectin, a major component of the GBM ECM, plays a key role in cancer cell adhesion, proliferation, and migration. nih.gov

Preclinical studies have shown that RGD-based molecules can effectively disrupt the adhesion of glioblastoma cells to ECM components. For example, a small-molecule RGD antagonist was found to significantly decrease the attachment of U251 and U373 human glioblastoma cells to surfaces coated with fibronectin and Matrigel. nih.govresearchgate.net In one study, treating these cells with a 20 μM concentration of the RGD antagonist for one hour resulted in approximately a 50% reduction in cell attachment compared to controls. nih.gov This disruption of adhesion can lead to changes in cell morphology and induce a form of programmed cell death known as anoikis. nih.govresearchgate.net Similarly, hydrogels functionalized with the Arg-Gly-Asp-Ser (RGDS) sequence have been shown to exhibit inherent cytotoxicity towards GBM cells, a phenomenon attributed to the disruption of the crucial fibronectin-cell interaction. nih.govnih.gov

The interaction between fibronectin in the ECM and integrins on the cancer cell surface is not just about physical adhesion; it also activates critical intracellular signaling pathways that promote tumor growth and survival. nih.gov The H-Gly-Arg-Gly-Asp-Ser-NH2 peptide and its analogs can act as competitive inhibitors, blocking fibronectin from binding to its integrin receptors and thereby suppressing these pro-tumorigenic signals. nih.govsigmaaldrich.com

Research indicates that by blocking these interactions, RGD peptides can modulate pathways such as the FAK-dependent pathway. researchgate.net The Focal Adhesion Kinase (FAK) is a key signaling molecule activated by integrin-ECM binding, and its activity is essential for protecting glioma cells from anoikis. researchgate.net By inhibiting this pathway, RGD antagonists can reduce cancer cell migration and enhance cell death, suggesting a promising pharmacological approach to reducing glioblastoma malignancy. researchgate.net Studies using hydrogels functionalized with the RGDS peptide have demonstrated that this approach can induce apoptosis in GBM cells, potentially through the internalization of the peptide following enzymatic cleavage by matrix metalloproteinases (MMPs) produced by the cancer cells themselves. nih.gov

| Cancer Model | Peptide/Compound | Key Finding | Reference |

|---|---|---|---|

| Glioblastoma (U251, U373 cells) | 1a-RGD (small-molecule antagonist) | Inhibited cell attachment to fibronectin by ~50%; induced anoikis. | nih.gov |

| Glioblastoma | RGDS-functionalized hydrogel | Displayed inherent cytotoxicity and induced apoptosis in GBM cells. | nih.govnih.gov |

| Glioblastoma | 1a-RGD (small-molecule antagonist) | Modulated the FAK-dependent signaling pathway, inhibiting cell migration. | researchgate.net |

Fibrosis is characterized by the excessive accumulation of ECM, leading to scarring and organ dysfunction. The process is driven by myofibroblasts, which in the liver are primarily derived from activated hepatic stellate cells (HSCs). spandidos-publications.commdpi.com The interaction between HSCs and the ECM via integrins is a key driver of fibrosis progression.

Preclinical research in animal models of liver fibrosis has demonstrated the therapeutic potential of RGD peptides. In a study using a carbon tetrachloride-induced liver fibrosis model in rats, administration of an RGD peptide (GRGDS) was shown to significantly ameliorate fibrosis. spandidos-publications.com The treated group exhibited minimal fibrotic changes compared to the control group, which showed typical hepatic fibrosis. spandidos-publications.com This effect was associated with a significant reduction in liver collagen content and an increase in the activity of collagenase, the enzyme that degrades collagen. spandidos-publications.com In vitro studies using human HSCs confirmed that the RGD peptide could reduce the expression of type I collagen while increasing the expression of matrix metalloproteinase-1, a key collagenase. spandidos-publications.com

Furthermore, PET imaging studies in rat models of nonalcoholic steatohepatitis (NASH) have utilized RGD-based radiotracers to monitor the expression of integrin αv, a key regulator in the pathophysiology of hepatic fibrosis. nih.gov These studies show a strong correlation between the imaging signal from the RGD tracer and the levels of hepatic integrin αv protein, highlighting the peptide's utility in non-invasively monitoring disease progression and the effects of anti-fibrotic therapies. nih.gov

Cellular Mechanisms in Wound Healing and Angiogenesis

The process of wound healing is a complex biological cascade involving cell migration, proliferation, and the formation of new blood vessels, a process known as angiogenesis. The GRGDS peptide sequence is a key player in these events due to its interaction with integrin receptors on the surface of various cell types.

In the context of wound healing, the H-Gly-Arg-Gly-Asp-Ser-NH2 peptide can influence the behavior of fibroblasts and keratinocytes. By binding to integrins such as αvβ3 and α5β1, the peptide can stimulate cell adhesion and migration, which are critical steps in the closure of a wound. This interaction triggers intracellular signaling pathways that promote the cytoskeletal rearrangements necessary for cell movement and the production of extracellular matrix components that form the new tissue.

Angiogenesis is similarly dependent on integrin-mediated cell interactions. Endothelial cells, which line the blood vessels, rely on signals from the extracellular matrix to form new capillaries. The H-Gly-Arg-Gly-Asp-Ser-NH2 peptide can mimic these signals, thereby promoting endothelial cell adhesion, migration, and survival. Specifically, the binding of the peptide to the αvβ3 integrin on endothelial cells is a well-established mechanism for initiating the angiogenic process. This interaction is crucial for the development of new vasculature to supply blood to the healing tissue.

Development and Utilization as Research Tools and Biochemical Probes

Beyond its direct therapeutic potential, this compound serves as an invaluable tool in the laboratory for dissecting complex biological processes.

Application as a Blocking Peptide for Integrin Functional Studies

One of the primary research applications of H-Gly-Arg-Gly-Asp-Ser-NH2 is as a competitive inhibitor, or blocking peptide, for integrin functional studies. medchemexpress.com Since the GRGDS sequence is the recognition motif for many integrins, the soluble peptide can compete with extracellular matrix proteins for binding to these receptors. By introducing the peptide into a cell culture system, researchers can effectively block integrin-mediated cell adhesion to specific substrates. This allows for the elucidation of the specific roles of different integrins in processes such as cell migration, proliferation, and differentiation. For instance, by observing the inhibition of a particular cellular function in the presence of the peptide, scientists can infer the involvement of GRGDS-binding integrins in that process.

| Integrin Receptor | Estimated IC50 of Gly-Arg-Gly-Asp-Ser |

| αvβ3 | ~5 µM |

| αvβ5 | ~6.5 µM |

This table displays the estimated half-maximal inhibitory concentration (IC50) of Gly-Arg-Gly-Asp-Ser for specific integrin receptors, indicating its potency as a blocking agent. medchemexpress.com

Utility in Peptide Screening and Functional Proteomic Analysis

The H-Gly-Arg-Gly-Asp-Ser-NH2 peptide is also utilized in peptide screening and functional proteomic analysis. abmole.commedchemexpress.eu In peptide screening, it can be used as a known positive control or as a template for the design of new peptide-based therapeutics with improved affinity or selectivity for specific integrin subtypes. abmole.commedchemexpress.eu Functional proteomics aims to understand the complex networks of protein interactions within a cell. In this context, the peptide can be used as a probe to identify and isolate integrin-binding proteins from complex biological samples, helping to map the "integrinome" and understand its downstream signaling pathways.

Conjugation Strategies for Targeted Delivery in In Vitro Systems

To enhance its utility as a research tool and a potential therapeutic agent, H-Gly-Arg-Gly-Asp-Ser-NH2 can be chemically linked, or conjugated, to other molecules or nanoparticles. These conjugation strategies enable the targeted delivery of various cargos to cells expressing high levels of GRGDS-binding integrins, which are often overexpressed in cancer cells and at sites of inflammation.

Common conjugation strategies include:

Coupling to Fluorescent Dyes: Attaching a fluorescent marker to the peptide allows for the visualization of integrin distribution on the cell surface and the tracking of the peptide's internalization.

Linkage to Drug Molecules: Conjugating the peptide to a cytotoxic drug can create a targeted chemotherapeutic agent that selectively kills cancer cells while minimizing damage to healthy tissues.

Attachment to Nanoparticles: The peptide can be attached to the surface of nanoparticles, such as liposomes or polymer-based nanoparticles, to create targeted drug delivery systems. medchemexpress.com These systems can encapsulate a therapeutic agent and deliver it specifically to the target cells.

These conjugation strategies have been extensively explored in in vitro systems to validate their efficacy and specificity before any potential translation into more complex biological models.

Peptide Chemistry and Structural Biology Perspectives on H Gly Arg Gly Asp Ser Nh2 Trifluoroacetate

Advanced Methodologies for Peptide Synthesis

The chemical synthesis of peptides like H-Gly-Arg-Gly-Asp-Ser-NH2 is a well-established yet nuanced process. Solid-Phase Peptide Synthesis (SPPS) is the predominant method, allowing for the efficient and controlled assembly of amino acid chains. mdpi.com

Optimization of Solid-Phase Peptide Synthesis (SPPS) Using Fmoc and Boc Strategies

The synthesis of H-Gly-Arg-Gly-Asp-Ser-NH2 can be effectively achieved using either of the two primary SPPS strategies: Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. Both methods involve the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. mdpi.com

Fmoc Strategy: This approach utilizes the base-labile Fmoc group for Nα-protection. The synthesis cycle involves the deprotection of the Fmoc group with a weak base, such as piperidine (B6355638) in dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. This strategy is favored for its milder deprotection conditions, which are generally compatible with a wide range of side-chain protecting groups.

Boc Strategy: In contrast, the Boc strategy employs the acid-labile Boc group for Nα-protection. Deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA). The side-chain protecting groups used in Boc chemistry must be stable to these acidic conditions and are usually removed in a final, strong acid cleavage step (e.g., with hydrofluoric acid or trifluoromethanesulfonic acid).

The choice between Fmoc and Boc strategies for synthesizing H-Gly-Arg-Gly-Asp-Ser-NH2 depends on several factors, including the desired scale of synthesis, the specific side-chain protecting groups chosen for Arginine, Aspartic Acid, and Serine, and the desired final purity of the peptide.

Selection and Efficiency of Coupling Reagents (e.g., HBTU, Oxyma, PyBOP, DCC/HOBt)

The formation of the amide bond between amino acids is a critical step in SPPS and is facilitated by coupling reagents. jpt.com The efficiency of these reagents is paramount to achieving high yields and purity. For the synthesis of H-Gly-Arg-Gly-Asp-Ser-NH2, several classes of coupling reagents can be employed.

Carbodiimides (DCC/HOBt): The combination of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) has been a cornerstone of peptide synthesis. youtube.compeptide.com DCC activates the carboxylic acid of the incoming amino acid, and HOBt serves to suppress racemization and improve coupling efficiency by forming a more reactive HOBt-ester intermediate. youtube.compeptide.comcreative-peptides.com While effective, a major drawback of DCC is the formation of a dicyclohexylurea byproduct that can be difficult to remove in solid-phase synthesis. peptide.com Diisopropylcarbodiimide (DIC) is often preferred in SPPS as its urea (B33335) byproduct is more soluble. peptide.com

Onium Salts (HBTU, PyBOP): Phosphonium and aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling reagents that lead to rapid reaction times and are well-suited for standard couplings. jpt.combachem.comsigmaaldrich.com They generate OBt-active esters in situ, which readily react with the free amine of the growing peptide chain. sigmaaldrich.com These reagents are generally considered more reactive than carbodiimide/HOBt systems. creative-peptides.com

Oxyma-based Reagents: Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior and safer alternative to HOBt. biosyn.comnih.gov It is non-explosive and has shown remarkable capacity to suppress racemization while providing excellent coupling efficiency, often surpassing that of HOBt. nih.gov Oxyma-based coupling reagents, such as COMU, are gaining popularity due to their high reactivity and improved safety profile. acs.org

| Coupling Reagent/System | Class | Advantages | Disadvantages | Citations |

| DCC/HOBt | Carbodiimide | Cost-effective, effective at suppressing racemization with HOBt. | Formation of insoluble urea byproduct (DCC), potential for side reactions. | youtube.compeptide.comcreative-peptides.com |

| DIC/HOBt | Carbodiimide | Urea byproduct is soluble, suitable for SPPS. | Potential for racemization without an additive. | peptide.com |

| HBTU | Aminium Salt | High efficiency, fast reaction times, good for standard sequences. | Can cause guanidinylation of the N-terminus if used in excess. | jpt.comcreative-peptides.combachem.com |

| PyBOP | Phosphonium Salt | High coupling efficiency, low racemization risk. | More expensive than some alternatives. | jpt.combachem.com |

| Oxyma | Oxime Additive | Excellent racemization suppression, safer than HOBt (non-explosive), high coupling efficiency. | biosyn.comnih.govwikipedia.org | |

| COMU | Oxyma-based Aminium Salt | High reactivity (comparable to HATU), safer than HOBt-based reagents, good solubility. | bachem.comacs.org |

Impact of C-Terminal Amidation on Peptide Stability and Bioactivity

The presence of an amide group at the C-terminus of H-Gly-Arg-Gly-Asp-Ser-NH2, as opposed to a free carboxylic acid, has significant implications for its properties. C-terminal amidation is a common post-translational modification in naturally occurring peptides and is often intentionally incorporated into synthetic peptides. nih.govsigmaaldrich.com

This modification neutralizes the negative charge of the C-terminal carboxyl group, which can bring the peptide's structure closer to that of a native protein. sigmaaldrich.com A primary benefit of C-terminal amidation is increased stability against degradation by carboxypeptidases, enzymes that cleave peptides at the C-terminus. sigmaaldrich.com This enhanced stability can prolong the in vivo half-life of the peptide.

Furthermore, C-terminal amidation can directly influence the biological activity of a peptide. nih.gov For peptides that interact with cell membranes, the removal of the negative charge can enhance their interaction with the negatively charged phospholipid headgroups of the membrane. nih.gov Studies on antimicrobial peptides have shown that the amidated forms often exhibit higher antibacterial activity and membrane disruptive capabilities compared to their acidic counterparts. nih.gov While the specific impact on the integrin-binding activity of H-Gly-Arg-Gly-Asp-Ser-NH2 requires targeted studies, the general principles suggest that amidation can play a crucial role in modulating its biological function.

Structure-Activity Relationship (SAR) Investigations of H-Gly-Arg-Gly-Asp-Ser-NH2 Trifluoroacetate and its Analogs

The biological activity of H-Gly-Arg-Gly-Asp-Ser-NH2 is intrinsically linked to its three-dimensional structure and the specific interactions it forms with its target receptors, primarily integrins. acs.org Structure-activity relationship (SAR) studies are crucial for understanding these interactions and for designing analogs with improved properties.

Influence of Amino Acid Substitutions on Integrin Binding Affinity and Selectivity

The RGD motif is recognized by several integrin subtypes, including αvβ3, αvβ5, and α5β1. acs.orgnih.gov However, the affinity and selectivity for these subtypes can be modulated by the amino acids flanking the RGD core and by substitutions within the motif itself. acs.org

Substitutions within the RGD motif: The arginine residue is critical, but studies have shown that it can sometimes be substituted with other basic amino acids like lysine (B10760008) (Lys) or even non-natural amino acids, although this often leads to a decrease in potency. aacrjournals.orgnih.gov For example, in a modified dendroaspin protein, substituting arginine with lysine (KGD) resulted in a slight decrease in the inhibition of platelet aggregation, while substitution with glutamine (QGD) or alanine (B10760859) (AGD) led to more significant drops in activity. nih.gov

Influence of flanking residues: The amino acids adjacent to the RGD sequence play a significant role in determining integrin selectivity. For instance, studies have shown that for αvβ3 integrin, a glycine (B1666218) residue at the N-terminal side of the RGD motif is often optimal. aacrjournals.org The C-terminal flanking residues can also have a profound effect; for example, the presence of certain hydrophobic residues can increase affinity for integrin αvβ5. acs.org

The following table summarizes findings from a study on a modified dendroaspin where the Arginine in the RGD motif was substituted.

| Peptide Motif | IC50 for ADP-induced platelet aggregation (µM) | Integrin Selectivity Notes | Citations | | :--- | :--- | :--- | :--- | :--- | | RGD-den | 0.18 | - | nih.gov | | KGD-den | 0.26 | Preferential antagonist of A375-SM cell adhesion to fibrinogen. | nih.gov | | HGD-den | 2.5 | More potent and selective inhibitor of A375-SM cell adhesion to fibrinogen than KGD or QGD. | nih.gov | | QGD-den | 6 | Preferential antagonist of A375-SM cell adhesion to fibrinogen. | nih.gov | | AGD-den | 17 | - | nih.gov |

Design and Evaluation of Cyclic Peptide Analogs and Peptidomimetics

Linear peptides like H-Gly-Arg-Gly-Asp-Ser-NH2 often suffer from low binding affinity, lack of receptor selectivity, and rapid degradation in vivo. mdpi.com To overcome these limitations, researchers have focused on the design of cyclic peptide analogs and peptidomimetics.

Cyclic Peptide Analogs: Cyclization significantly constrains the conformational flexibility of the peptide backbone. This can pre-organize the peptide into a bioactive conformation that more readily binds to the target receptor, leading to increased affinity and selectivity. acs.orgnih.gov For example, head-to-tail cyclization of RGD peptides has been shown to increase both the binding affinity and selectivity for αvβ3 and αvβ5 integrins. nih.gov The inclusion of D-amino acids, such as in the well-known cyclic peptide c(RGDfK), can further enhance stability and binding affinity. mdpi.com Bicyclic RGD peptides, which incorporate a second ring structure, have also been developed and in some cases show even higher binding affinity than their monocyclic counterparts. nih.govebi.ac.uk

Peptidomimetics: These are compounds that mimic the essential structural features of a peptide but have a modified, non-peptidic backbone. This approach aims to create molecules with improved metabolic stability and oral bioavailability. For RGD peptidomimetics, the key is to maintain the spatial arrangement of the acidic (Asp) and basic (Arg) functionalities that are crucial for integrin binding. nih.gov

The development of cyclic analogs and peptidomimetics based on the GRGDS sequence is a promising strategy for creating potent and selective integrin inhibitors with therapeutic potential.

| Compound Type | Key Features | Advantages | Examples | Citations |

| Linear RGD Peptides | Flexible backbone. | Simple to synthesize. | H-Gly-Arg-Gly-Asp-Ser-NH2 | mdpi.com |

| Monocyclic RGD Peptides | Constrained conformation via a single ring. | Increased affinity, selectivity, and stability compared to linear peptides. | c(RGDfK), c(RGDyK) | mdpi.comnih.gov |

| Bicyclic RGD Peptides | Two-ring structure for further conformational restriction. | Can exhibit higher binding affinity than monocyclic analogs. | c(RGD-ACP-K), c(RGD-ACH-K) | nih.govebi.ac.uk |

| Peptidomimetics | Non-peptidic backbone mimicking peptide structure. | Improved metabolic stability and potentially oral bioavailability. | Various small molecule integrin antagonists. | nih.gov |

Conformational Analysis and its Correlation with Biological Efficacy

The biological function of peptides is intrinsically linked to their three-dimensional structure. For flexible peptides such as H-Gly-Arg-Gly-Asp-Ser-NH2, a comprehensive understanding of their conformational landscape in solution is paramount to elucidating the mechanism of their interaction with cellular receptors, primarily integrins. The linear nature of this pentapeptide imparts significant conformational flexibility, meaning it does not exist as a single, rigid structure but rather as an ensemble of interconverting conformers in solution. nih.govnih.gov The biologically active conformation, the one recognized by the receptor, is a component of this equilibrium mixture. nih.gov The correlation between the conformational preferences of this peptide and its biological efficacy is a key area of research, with findings indicating that the spatial arrangement of the Arg-Gly-Asp (RGD) motif is a critical determinant of binding affinity and specificity.

Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations are powerful techniques used to probe the conformational dynamics of such peptides. nih.govmdpi.com Studies on linear RGD-containing peptides have revealed that they often adopt turn-like structures, particularly β-turns, which orient the crucial side chains of arginine and aspartic acid in a manner conducive to receptor binding. The distance between the guanidinium (B1211019) group of Arginine and the carboxyl group of Aspartic acid is a crucial factor for anti-aggregative activity. nih.gov The flanking amino acids, in this case, Glycine at the N-terminus and Serine at the C-terminus, play a significant role in influencing the stability and population of these turn structures. nih.gov

Research has shown that even for short linear peptides, the conformational ensemble can be complex. nih.gov The presence of transient hydrogen bonds near the RGD sequence can affect the energy landscape and, consequently, the binding affinity of the peptide. nih.gov It is understood that a degree of conformational disorder in the RGD binding site is important for its potency. nih.gov This suggests that a "lock-and-key" model may not fully describe the binding interaction. Instead, models like "induced fit," where the peptide adapts its conformation upon approaching the receptor, or "conformational selection," where the receptor selectively binds to a pre-existing active conformer from the solution ensemble, are more likely to be at play. nih.govnih.gov

Table 1: Key Research Findings on the Conformational Analysis of RGD Peptides

| Research Focus | Key Findings | Implication for H-Gly-Arg-Gly-Asp-Ser-NH2 |

|---|---|---|

| Conformational Flexibility | Linear RGD peptides exist as a dynamic ensemble of conformers in solution. nih.govnih.gov | The peptide is not rigid; its biological activity is dependent on the population of receptor-compatible conformations. |

| Turn Structures | The RGD sequence often forms β-turn structures, which are crucial for presenting the Arg and Asp side chains correctly. | The Gly-Arg-Gly-Asp sequence likely adopts a turn conformation, facilitating receptor interaction. |

| Flanking Residues | Amino acids surrounding the RGD motif influence the conformational preferences and biological activity. nih.gov | The N-terminal Glycine and C-terminal Serine contribute to the conformational landscape and binding affinity. |

| Binding Models | The interaction with integrins is likely governed by conformational selection or induced fit mechanisms. nih.govnih.gov | The peptide's flexibility allows it to adapt to the receptor binding pocket or the receptor selects a specific conformation from the solution. |

| Structure-Activity Relationship | The spatial distance between the charged groups of Arg and Asp is critical for biological activity. nih.gov | The conformational ensemble must include structures where this distance is optimal for receptor binding. |

Bioconjugation Strategies for Site-Specific Functionalization of this compound

Site-specific functionalization of peptides like H-Gly-Arg-Gly-Asp-Ser-NH2 is a powerful tool for developing targeted drug delivery systems, imaging agents, and for tethering the peptide to biomaterial surfaces to promote cell adhesion. nih.gov The choice of bioconjugation strategy depends on the desired application and the specific functional group to be modified. The peptide H-Gly-Arg-Gly-Asp-Ser-NH2 offers several potential sites for conjugation: the N-terminal α-amino group of Glycine, the side chain carboxyl group of Aspartic acid, the side chain guanidinium group of Arginine, and the side chain hydroxyl group of Serine. The C-terminal amide is generally unreactive under standard bioconjugation conditions.

One of the most common strategies involves the reaction of primary amines with N-hydroxysuccinimide (NHS) esters. In the case of H-Gly-Arg-Gly-Asp-Ser-NH2, this would primarily target the N-terminal α-amino group of Glycine. Another widely used method is carbodiimide-mediated coupling, which activates carboxyl groups to react with primary amines. This can be used to conjugate molecules to the side chain of Aspartic acid. For instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS can be used to attach amine-containing molecules. acs.org

The Serine residue offers a unique handle for modification. Recent advances have led to the development of chemoselective methods for serine bioconjugation. One such approach utilizes reagents with a P(V) oxidation state, which can selectively functionalize the primary alcohol of serine in the presence of other nucleophilic amino acid side chains, forming a stable phosphorothioate (B77711) linkage. nih.govugr.esnih.gov This method is advantageous as it proceeds under mild conditions and tolerates a wide range of functional groups. nih.govugr.esnih.gov

The guanidinium group of Arginine is generally less reactive and its modification can be challenging due to its high pKa. However, specific reagents have been developed that can react with this group under controlled conditions.

The selection of the conjugation site is critical as it can impact the peptide's conformation and its ability to bind to integrins. For instance, modification at the N-terminus or the Serine residue, which are outside the core RGD recognition motif, may be less likely to disrupt the binding activity compared to modifications at the Arginine or Aspartic acid residues.

Table 2: Potential Site-Specific Bioconjugation Strategies for H-Gly-Arg-Gly-Asp-Ser-NH2

| Target Residue | Functional Group | Potential Conjugation Chemistry | Reagents |

|---|---|---|---|

| Glycine (N-terminus) | α-Amino group | Amide bond formation | NHS esters, Isothiocyanates |

| Arginine | Guanidinium group | Modification with dicarbonyl compounds | Phenylglyoxal, 2,3-Butanedione |

| Aspartic Acid | Carboxyl group | Amide bond formation | EDC/NHS, Carbodiimides |

| Serine | Hydroxyl group | Phosphorothioate linkage formation | P(V)-based reagents |

Advanced Research Methodologies and Future Directions

Quantitative In Vitro Cellular Assays for Adhesion, Spreading, Proliferation, and Differentiation

Quantitative in vitro assays are fundamental to characterizing the biological effects of the GRGDS peptide. These assays measure specific cellular responses following peptide exposure.

Cell Adhesion: Assays to quantify cell attachment are critical. Studies have shown that unbound GRGDS peptide can inhibit the attachment of endothelial cells to extracellular matrix substrates, a key step in angiogenesis. nih.gov In one study, the effect of the Arg-Gly-Asp-Ser (RGDS) sequence on human dental pulp cells (hDPCs) was investigated using an MTT assay 4 hours after seeding. nih.gov The results indicated that, compared to a control group with bioactive glass (BG) alone, the addition of the RGDS peptide led to weaker cell adhesion. nih.gov This inhibition of adhesion was found to be dependent on the concentration of the peptide. nih.gov Similarly, the acetylated form, Ac-Arg-Gly-Asp-Ser-NH2, has been shown to inhibit collagen-induced platelet aggregation in vitro, another form of cell-cell adhesion. nih.gov

Cell Proliferation: The impact of the peptide on cell growth is often assessed over several days. In the study on hDPCs, cell proliferation was measured at days 1, 3, 5, 7, and 9 using an MTT assay. nih.gov While cells cultured with the RGDS peptide showed lower proliferation activity in the very early stages, no significant difference was observed after 3 days compared to controls. nih.gov This suggests that the peptide's primary influence is on initial attachment rather than long-term proliferation. nih.gov Conversely, other research using a recombinant peptide with an increased RGD sequence found that it enhanced the proliferation of mesenchymal stromal cells when added to the culture medium. acs.org

Cell Differentiation: The peptide's role in influencing cell fate is another area of investigation. For hDPCs, mineralization is a key indicator of differentiation into an odontoblast-like phenotype. This was investigated on days 14 and 28 using alizarin (B75676) red staining to detect mineralized nodules. nih.gov The findings showed that while bioactive glass promoted mineralization, the addition of the RGDS peptide did not significantly alter this positive effect. nih.gov

The following table summarizes findings from a study investigating the effect of various concentrations of RGDS in combination with bioactive glass (BG) on human dental pulp cells (hDPCs).

| Assay | Cell Type | Conditions | Key Finding |

| Cell Adhesion | hDPCs | BG + RGDS (12.5-200.0 mg/L) | Unbounded RGDS peptide inhibited cell adhesion in a concentration-dependent manner compared to BG alone. nih.gov |

| Cell Proliferation | hDPCs | BG + RGDS (12.5-200.0 mg/L) | Lower initial proliferation, but no significant difference observed after 3 days. nih.gov |

| Mineralization (Differentiation) | hDPCs | BG + RGDS (12.5-200.0 mg/L) | The peptide had no significant influence on the pro-mineralization effect of the bioactive glass. nih.gov |

Biophysical Techniques for Ligand-Receptor Binding and Kinetic Analysis (e.g., IC50 determination)

Biophysical techniques are essential for the quantitative analysis of the interaction between the GRGDS peptide and its target integrin receptors. These methods provide detailed information on binding affinity, kinetics, and thermodynamics. nih.gov

A range of techniques can be employed for this purpose:

Surface Plasmon Resonance (SPR): A label-free method commonly used to determine real-time binding kinetics, including association and dissociation rate constants, for peptide-receptor interactions. nih.gov

Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry, and enthalpy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide residue-level information about the ligand-protein interaction site, even for weak binding events. nih.govCurrent time information in Boston, MA, US.

Mass Spectrometry (MS): Can be used in various formats, such as liquid chromatography-mass spectrometry (LC-MS), to confirm target engagement and analyze binding. nih.gov

A key parameter often determined in these studies is the half-maximal inhibitory concentration (IC50) , which quantifies the concentration of a substance needed to inhibit a specific biological process by 50%. While direct IC50 values for H-Gly-Arg-Gly-Asp-Ser-NH2 binding to specific integrins require specialized assays, related studies demonstrate its utility in kinetic analysis. For instance, the peptide can be used as a competitive inhibitor to probe the binding of other molecules. In one study, the IC50 of the chemotherapeutic drug Doxorubicin (DOX) was determined for glioblastoma (GBML42) cells, where the RGDS peptide was used as a synergistic agent. nih.gov

The table below shows the IC50 values for Doxorubicin on GBML42 cells at different time points, from a study where RGDS was part of the therapeutic formulation.

| Time Point | DOX IC50 (µM) |

| 1 Day | 1.10 |

| 2 Days | 0.23 |

| 3 Days | 0.17 |

| 7 Days | 0.14 |

This data represents the IC50 of Doxorubicin (DOX) in a formulation that also included the RGDS peptide, demonstrating the peptide's use in complex therapeutic systems under kinetic analysis. nih.gov

Advanced Microscopy Techniques for Visualizing Cellular Interactions and Signaling Events

Advanced microscopy provides a visual window into the dynamic interactions between the GRGDS peptide and cells. By labeling the peptide or cellular components, researchers can observe the mechanisms of binding and the subsequent signaling cascades in real-time.

Fluorescence Microscopy: This is a widely used technique. Peptides can be conjugated to fluorescent dyes (e.g., Cy5.5, FITC) to track their location. nih.govresearchgate.net Studies have used fluorescence microscopy to confirm that labeled RGD peptides specifically stain integrin-positive cells and to visualize their receptor-mediated endocytosis, where fluorescence appears in the perinuclear region after incubation. researchgate.net

Confocal Microscopy: This technique provides high-resolution optical sectioning, eliminating out-of-focus light to create sharp images. It has been used to study the distribution and dynamics of the F-actin cytoskeleton following peptide treatment. Current time information in Boston, MA, US. In one experiment, microinjection of fluorescently labeled vinculin and alpha-actinin (B1170191) into living cells, followed by the addition of GRGDS, allowed researchers to use video microscopy to visualize the dissociation of these proteins from focal contacts, which are key adhesion and signaling hubs. researchgate.net

Super-Resolution Microscopy: Techniques like Total Internal Reflection Fluorescence (TIRF) microscopy allow for imaging with a resolution beyond the diffraction limit of light. TIRF is particularly suited for visualizing processes at the cell-substrate interface, such as focal adhesions. It has been used with RGD-containing molecular tension sensors to map traction forces within focal adhesions at sub-100nm resolution, directly visualizing a key mechanosignaling event.

Tip-Enhanced Raman Scattering (TERS) Microscopy: This advanced technique combines the chemical specificity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy. TERS has been used with RGD-functionalized gold nanoparticles to detect and differentiate between distinct integrin subtypes (α5β1 and αvβ3) bound to the peptide on a cell membrane, offering molecular-level insight into ligand-receptor recognition.

Emerging Research into Mechanobiology and Mechanotransduction Pathways Influenced by the Peptide

Mechanobiology is a burgeoning field that studies how physical forces and changes in cell or tissue mechanics influence cellular behavior. nih.gov The process by which cells convert mechanical stimuli into biochemical signals is called mechanotransduction. numberanalytics.comresearchgate.net The GRGDS peptide is a powerful tool in this field because it directly engages with integrins, which are primary mechanoreceptors. numberanalytics.comnih.gov

Integrins link the extracellular matrix (ECM) to the internal cytoskeleton, forming a mechanical chain that allows for the transmission of forces into and out of the cell. nih.gov When the GRGDS peptide binds to an integrin, it can mimic the binding of an ECM protein like fibronectin, initiating mechanotransduction pathways that affect:

Cell Shape and Spreading: By competing with ECM proteins, the peptide can alter how cells adhere and spread on a substrate, influencing cell geometry.

Cytoskeletal Organization: Integrin engagement directly signals to the actin cytoskeleton, affecting its structure and tension. This has been visualized by microscopy showing changes in focal adhesion proteins. researchgate.net

Gene Expression: The mechanical signals initiated at the cell membrane can propagate to the nucleus, altering gene expression profiles that control cell proliferation, migration, and differentiation. nih.gov

Because abnormal mechanotransduction is implicated in a wide range of diseases, from fibrosis to cancer, the GRGDS peptide serves as a critical research tool for dissecting these pathways and identifying potential therapeutic targets. numberanalytics.comnih.gov

Integration with Systems Biology and "Omics" Approaches for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of the peptide's effects, researchers are increasingly turning to systems biology and "omics" technologies. researchgate.net Instead of studying a single protein or pathway, these approaches analyze the entire complement of molecules in a cell—such as proteins (proteomics), genes (genomics, transcriptomics), or metabolites (metabolomics). researchgate.netnih.gov

The integration of these large-scale datasets allows for a comprehensive view of the cellular response to the GRGDS peptide. researchgate.net For example, a research workflow might involve:

Treating cells with the peptide and performing transcriptomics (RNA-Seq) to see which genes are turned on or off.

Using proteomics to identify changes in protein expression and post-translational modifications that result from the altered gene expression.

Employing metabolomics to measure shifts in cellular metabolism.

Integrating all this data using computational and bioinformatics tools to build molecular models that map the complex network of interactions and pathways perturbed by the peptide. researchgate.netnih.gov

This systems-level approach moves beyond the simple model of peptide-binds-receptor and helps to uncover the full, intricate molecular landscape of the cellular response, potentially revealing previously unknown functions and downstream effects. researchgate.net

Development of Novel Research Paradigms and Preclinical Model Systems for Investigating Peptide Functionality

Research with the GRGDS peptide is continuously evolving through the development of new experimental models and paradigms that better recapitulate complex biological environments.

Preclinical Animal Models: In vivo models are crucial for understanding the peptide's function in a whole organism. For instance, a dog model of coronary artery thrombosis was used to demonstrate that intracoronary administration of Ac-Arg-Gly-Asp-Ser-NH2 could effectively inhibit platelet-dependent thrombus formation, highlighting its anti-aggregatory potential in a living system. nih.gov

Organ and Tissue Explant Models: These ex vivo models provide a bridge between cell culture and in vivo studies. A notable example is the use of a rat aorta explant cultured in a serum-free collagen gel. nih.gov This model demonstrated that the GRGDS peptide markedly inhibited the sprouting of microvessels, providing direct evidence of its anti-angiogenic properties in a tissue context. nih.gov

In Silico and Computational Models: The development of virtual or computational models represents a novel research paradigm. nih.gov By creating kinetic or statistical models of the signaling pathways affected by the peptide, researchers can run simulations to predict cellular behavior under different conditions, guiding wet-lab experimentation. nih.gov

Peptide Screening Platforms: The concept of peptide screening itself is a research paradigm used to discover biologically active sequences. The knowledge gained from studying GRGDS informs the design of new peptide libraries for screening, aiming to identify novel sequences with enhanced affinity, selectivity, or stability for various therapeutic and research applications.

Q & A

Q. What is the synthetic methodology for H-Gly-Arg-Gly-Asp-Ser-NH₂ Trifluoroacetate, and what critical steps ensure high purity?

The peptide is synthesized via solid-phase peptide synthesis (SPPS) . Key steps include:

- Resin loading : Attachment of the C-terminal amino acid (Ser) to a resin.

- Coupling : Sequential addition of Fmoc-protected amino acids (Asp, Gly, Arg, Gly) using activating agents like HBTU or DIC.

- Deprotection : Removal of Fmoc groups with 20% piperidine.

- Cleavage : TFA-based cleavage cocktail to release the peptide and remove side-chain protecting groups.

- Purification : Reverse-phase HPLC with C18 columns (≥95% purity). Quality control includes mass spectrometry (MS) and analytical HPLC .

Q. How does H-Gly-Arg-Gly-Asp-Ser-NH₂ Trifluoroacetate interact with integrins in cell adhesion studies?